molecular formula C17H13N3O2 B13715873 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid

Cat. No.: B13715873
M. Wt: 291.30 g/mol
InChI Key: NVWTWTKUBNQKMZ-UHFFFAOYSA-N
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Description

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidinylphenyl group through an amino linkage. Its molecular formula is C17H13N3O2, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid typically involves the reaction of 4-(2-pyrimidinyl)aniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include:

    Temperature: 25-35°C

    Solvent: Methanol or ethanol

    Catalyst: Pd/C

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction mass is typically heated to reflux temperature and stirred for an extended period to ensure complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated benzoic acids

Scientific Research Applications

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly in the treatment of leukemia.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

Uniqueness

3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. Unlike Imatinib and Nilotinib, this compound has a different substitution pattern on the benzene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

3-(4-pyrimidin-2-ylanilino)benzoic acid

InChI

InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)20-14-7-5-12(6-8-14)16-18-9-2-10-19-16/h1-11,20H,(H,21,22)

InChI Key

NVWTWTKUBNQKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NC=CC=N3)C(=O)O

Origin of Product

United States

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